An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-chloro-2-methylpropane
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-chloro-2-methylpropane is a halogenated alkane with significant applications in organic synthesis, serving as a versatile building block and intermediate in the creation of more complex molecules. Its unique structure, featuring a tertiary carbon atom bonded to both a bromine and a chlorine atom, imparts specific reactivity that is of considerable interest to researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties of 2-bromo-1-chloro-2-methylpropane, including its physical characteristics, spectroscopic data, reactivity, and detailed experimental protocols for its synthesis and analysis.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-bromo-1-chloro-2-methylpropane are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₄H₈BrCl | [1][2] |
| Molecular Weight | 171.46 g/mol | [1][2] |
| CAS Number | 2074-80-8 | [1][3] |
| Appearance | Colorless liquid | [2] |
| Odor | Aromatic | [2] |
| Boiling Point | 127-128 °C | [2][4] |
| Melting Point | Data not available | [2] |
| Density | 1.44 g/mL | [4] |
| Refractive Index | 1.474 | [4] |
| Flash Point | 37 °C (98.6 °F) | [2] |
| Solubility | Insoluble in water. Soluble in polar organic solvents like ethanol (B145695) and acetone. | [5][6] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of 2-bromo-1-chloro-2-methylpropane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecular structure of 2-bromo-1-chloro-2-methylpropane, which contains two equivalent methyl groups and a chloromethyl group attached to a quaternary carbon, the proton NMR (¹H NMR) spectrum is expected to be relatively simple. The carbon-13 NMR (¹³C NMR) spectrum will show distinct signals for the different carbon environments.
Predicted ¹H NMR Spectral Data:
-
A singlet for the six protons of the two equivalent methyl groups.
-
A singlet for the two protons of the chloromethyl group.
Predicted ¹³C NMR Spectral Data:
-
A signal for the two equivalent methyl carbons.
-
A signal for the chloromethyl carbon.
-
A signal for the quaternary carbon attached to the bromine and chlorine.
Mass Spectrometry (MS)
Mass spectrometry of 2-bromo-1-chloro-2-methylpropane will exhibit a characteristic fragmentation pattern. The molecular ion peak would be expected, along with peaks corresponding to the loss of bromine, chlorine, and methyl groups. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) will be evident in the mass spectrum of the molecular ion and any fragments containing these halogens.[7]
Infrared (IR) Spectroscopy
The IR spectrum of 2-bromo-1-chloro-2-methylpropane is characterized by absorption bands corresponding to C-H stretching and bending vibrations of the alkyl groups, as well as C-Br and C-Cl stretching vibrations.[8]
Reactivity and Chemical Behavior
The chemical reactivity of 2-bromo-1-chloro-2-methylpropane is largely dictated by the presence of the tertiary alkyl halide structure. This configuration makes it susceptible to nucleophilic substitution and elimination reactions.
Nucleophilic Substitution (Sₙ1) Reactions
As a tertiary alkyl halide, 2-bromo-1-chloro-2-methylpropane readily undergoes Sₙ1 reactions. The reaction proceeds through a stable tertiary carbocation intermediate formed by the departure of the bromide ion, which is a good leaving group. This carbocation can then be attacked by a variety of nucleophiles.[9][10][11][12]
For example, in a solvolysis reaction with a protic solvent like ethanol or water, the solvent acts as the nucleophile, leading to the formation of an ether or an alcohol, respectively.[13][14][15][16]
Elimination (E2) Reactions
In the presence of a strong, non-nucleophilic base, such as potassium tert-butoxide, 2-bromo-1-chloro-2-methylpropane can undergo an E2 elimination reaction to form an alkene.[17][18][19] The base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond and the expulsion of the bromide ion.
Experimental Protocols
Synthesis of 2-Bromo-1-chloro-2-methylpropane
A common method for the synthesis of 2-bromo-1-chloro-2-methylpropane involves the free-radical halogenation of a suitable precursor, such as isobutane.[18]
Protocol: Free-Radical Halogenation of 2-Chloro-2-methylpropane
-
Reaction Setup: In a flask equipped with a reflux condenser and a UV lamp, place 2-chloro-2-methylpropane.
-
Initiation: Gently heat the flask and expose it to UV light to initiate the free-radical reaction.
-
Bromination: Slowly add bromine (Br₂) to the reaction mixture. The reaction is typically exothermic and should be controlled by the rate of bromine addition and cooling if necessary.
-
Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, cool the mixture and wash it with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate.
-
Purification: Filter off the drying agent and purify the crude product by fractional distillation.[4][6][20][21]
Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column to ensure efficient separation of components with close boiling points.
-
Distillation: Heat the crude product in the distillation flask. Collect the fraction that distills at the boiling point of 2-bromo-1-chloro-2-methylpropane (127-128 °C).[2][4]
-
Analysis: Analyze the purity of the collected fraction by GC-MS.
Spectroscopic Analysis Protocols
NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.[22][23]
-
Data Analysis: Process the spectra to determine chemical shifts, integration, and coupling patterns to confirm the structure of the compound.
GC-MS Analysis
-
Sample Preparation: Dilute a small amount of the purified compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the compound from any impurities.[22]
-
MS Detection: The eluent from the GC is introduced into the mass spectrometer. Obtain the mass spectrum using electron ionization (EI).
-
Data Analysis: Analyze the retention time from the GC and the mass spectrum to confirm the identity and purity of the compound. The fragmentation pattern and isotopic distribution will be key identifiers.[7]
Safety and Handling
2-Bromo-1-chloro-2-methylpropane is a flammable liquid and vapor.[2] It is also an irritant to the skin and eyes and may cause respiratory irritation.[2] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-Bromo-1-chloro-2-methylpropane is a valuable reagent in organic synthesis due to its specific chemical properties and reactivity. Its tertiary alkyl halide structure predisposes it to Sₙ1 and E2 reaction pathways, allowing for the introduction of the tert-butyl moiety into various molecular scaffolds. A thorough understanding of its physical properties, spectroscopic data, and reactivity, as outlined in this guide, is essential for its safe and effective use in research and development.
References
- 1. Page loading... [guidechem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 2-Bromo-1-chloro-2-methylpropane (CAS 2074-80-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. youtube.com [youtube.com]
- 5. amherst.edu [amherst.edu]
- 6. youtube.com [youtube.com]
- 7. 2-Bromo-1-chloro-2-methylpropane | C4H8BrCl | CID 137422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromo-1-chloro-2-methylpropane [webbook.nist.gov]
- 9. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 10. 2-Chloro-2-methylpropane synthesis - chemicalbook [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How do you complete this SN1 reaction? (2 chloro 2 methylpropane + silver.. [askfilo.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. LON-CAPA Sn2 [s10.lite.msu.edu]
- 17. Khan Academy [khanacademy.org]
- 18. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 19. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 20. issr.edu.kh [issr.edu.kh]
- 21. scribd.com [scribd.com]
- 22. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 23. Solved Analyze the 1H-NMR and 13C-NMR spectra of the | Chegg.com [chegg.com]
